2-Isobutyrylcyclohexanone
Overview
Description
2-Isobutyrylcyclohexanone, also known as 2-(2-Methyl-1-oxopropyl)cyclohexanone, is a chemical compound with the molecular formula C10H16O2 . It has a molecular weight of 168.23 .
Synthesis Analysis
The synthesis of 2-Isobutyrylcyclohexanone can be accomplished from Cyclohexanone and Isobutyryl chloride . The reaction involves the use of lithium hexamethyldisilazane in tert-butyl methyl ether and toluene at 0°C .Molecular Structure Analysis
The molecular structure of 2-Isobutyrylcyclohexanone consists of a cyclohexanone ring with an isobutyryl group attached .Physical And Chemical Properties Analysis
2-Isobutyrylcyclohexanone is a liquid at room temperature . It has a density of 1.0076 g/mL at 25°C .Scientific Research Applications
1. Catalytic Applications
2-Isobutyrylcyclohexanone has been utilized as a β-diketone ligand in copper-catalyzed N-(hetero)arylation of amino acids. This method is notable for its environmental benignity, cost-effectiveness, and scalability, enabling efficient insertion of diverse aryl coupling partners, including challenging heteroaryl electrophiles, without affecting the enantiopurity of the product (Sharma et al., 2016).
2. Coating and Adhesive Applications
Poly(methyl urethane) acrylate oligomer, synthesized using 2-isocyanatoethyl methacrylate and 2-mercaptoethanol, involves 2-Isobutyrylcyclohexanone in its synthesis process. This oligomer, characterized for its improved thermal behavior, is used in UV curable coatings, inks, and adhesives, offering resistance against weather, ozone, aging, and heat (Park et al., 2009).
3. Pharmaceutical and Biomedical Applications
2-Isobutyrylcyclohexanone is relevant in the synthesis of isobutylcyanoacrylate, a tissue adhesive used in various surgical procedures, including abdominal surgery. This adhesive has shown effectiveness in hemostasis and adhesion of wounds in both solid and hollow organs, demonstrating high success rates and complete wound healing in animal models (Fotiadis et al., 2005).
4. Organic Synthesis and Selective Catalysis
Selective N- and O-arylation of aminoalcohols has been achieved using 2-Isobutyrylcyclohexanone as a supporting ligand in copper-based catalysts. This process highlights the selective incorporation of functionalized N- and O-arylated aminoalcohols, demonstrating its versatility in organic synthesis (Shafir et al., 2007).
5. Material Science Applications
In material science, 2-Isobutyrylcyclohexanone plays a role in the production of renewable chemicals and fuels. For example, its derivative, fermented isobutanol, can be catalytically dehydrated to isobutylene, a platform molecule for synthesizing other fuels or chemicals (Taylor et al., 2010).
Safety And Hazards
The safety data sheet for 2-Isobutyrylcyclohexanone indicates that it is harmful if swallowed and causes serious eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification .
Relevant Papers One relevant paper found discusses the use of 2-Isobutyrylcyclohexanone in the selective N-arylation of aminoalcohols . The paper highlights the compound’s utility in achieving selectivity in copper-catalyzed arylation reactions .
properties
IUPAC Name |
2-(2-methylpropanoyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOYYSGBGILOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466818 | |
Record name | 2-Isobutyrylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutyrylcyclohexanone | |
CAS RN |
39207-65-3 | |
Record name | 2-Isobutyrylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Isobutyrylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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